molecular formula C20H23FN2O4S B2730264 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide CAS No. 922024-22-4

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide

Cat. No.: B2730264
CAS No.: 922024-22-4
M. Wt: 406.47
InChI Key: ONUPXCWOJFMFEA-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H23FN2O4S and its molecular weight is 406.47. The purity is usually 95%.
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Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes an oxazepine ring and a sulfonamide functional group, which are known to contribute to various biological activities. The molecular formula is C22H26N2O4SC_{22}H_{26}N_{2}O_{4}S, with a molecular weight of 398.52 g/mol.

PropertyValue
Molecular FormulaC22H26N2O4S
Molecular Weight398.52 g/mol
CAS Number921543-12-6

The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in cellular signaling pathways. Notably, it has shown inhibitory effects on receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in cell death and inflammatory responses.

Inhibition of RIPK1

Inhibition of RIPK1 can lead to reduced inflammation and potential neuroprotective effects. Preliminary studies suggest that compounds with similar structures exhibit significant inhibition of RIPK1 activity, which is linked to therapeutic effects in neurodegenerative diseases and cancer treatment.

Pharmacological Effects

Research indicates that this compound may exhibit:

  • Anti-inflammatory properties: By inhibiting RIPK1, the compound can potentially reduce inflammatory cytokine production.
  • Antitumor activity: Similar compounds have demonstrated cytotoxic effects against various cancer cell lines.

Case Studies

Several studies have explored the biological activity of related compounds and their implications for human health:

  • Study on Neuroprotection:
    • A study indicated that compounds targeting RIPK1 could provide neuroprotective effects in models of neurodegenerative diseases. The compound exhibited an IC50 value of approximately 0.54 nM for RIPK1 inhibition .
  • Cancer Cell Line Testing:
    • In vitro assays showed that derivatives of the oxazepine structure inhibited proliferation in several cancer cell lines. The compound's structural features correlate with its ability to induce apoptosis in these cells .
  • Inflammatory Disease Models:
    • In animal models of inflammatory diseases such as ulcerative colitis, compounds similar to this one demonstrated significant reductions in disease severity and inflammatory markers .

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4S/c1-4-23-17-11-15(9-10-18(17)27-13-20(2,3)19(23)24)22-28(25,26)12-14-7-5-6-8-16(14)21/h5-11,22H,4,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUPXCWOJFMFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3F)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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